
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester is a complex organic compound belonging to the family of carboxylic acid esters This compound is characterized by the presence of a benzoic acid core substituted with difluoromethyl and dimethylamino groups, and esterified with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow microreactor systems. These systems offer advantages in terms of reaction control, yield, and sustainability . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester involves its interaction with molecular targets and pathways. The difluoromethyl and dimethylamino groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3,4-difluoro-5-hydroxy-, methyl ester: Similar in structure but with different substituents, leading to distinct chemical properties.
Methyl 4-fluoro-3-nitrobenzoate: Another ester derivative with different functional groups, used in different applications.
Uniqueness
Benzoic acid, 5-(difluoromethyl)-2-(dimethylamino)-, methyl ester stands out due to its unique combination of difluoromethyl and dimethylamino groups. These substituents confer specific reactivity and properties that make it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
2149590-95-2 |
|---|---|
Molekularformel |
C11H13F2NO2 |
Molekulargewicht |
229.22 g/mol |
IUPAC-Name |
methyl 5-(difluoromethyl)-2-(dimethylamino)benzoate |
InChI |
InChI=1S/C11H13F2NO2/c1-14(2)9-5-4-7(10(12)13)6-8(9)11(15)16-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
DLBOJWJZOXNIQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


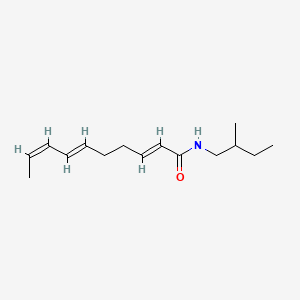

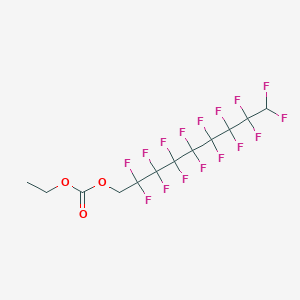

![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
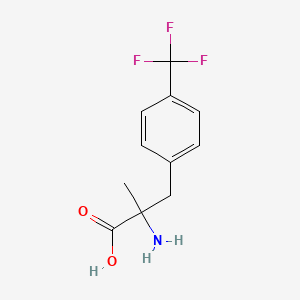
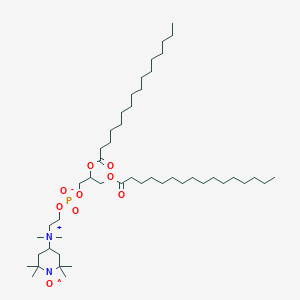
![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)
![1,2-Dipalmitoyl-D62-SN-glycero-3-[phospho-rac-(1-glycerol)] (sodium salt)](/img/structure/B12089355.png)
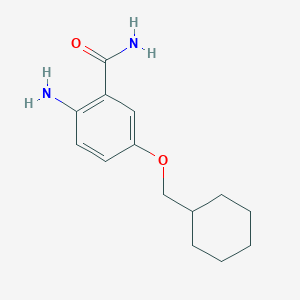
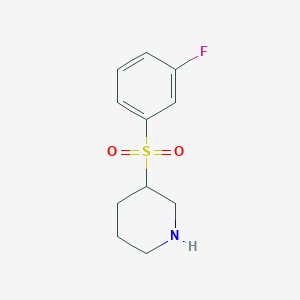

![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)
